(S)-2-amino-2-methylbutanoic acid
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, etc.Scientific Research Applications
Synthesis and Biocatalysis
(S)-2-amino-2-methylbutanoic acid, also known as a derivative of 3-aminobutanoic acid, plays a crucial role in the synthesis of complex molecules. Estermann and Seebach (1988) demonstrated diastereoselective alkylation of 3-aminobutanoic acid at the 2-position, highlighting its utility in creating enantiomerically pure compounds for further chemical transformations (Estermann & Seebach, 1988). Hernández et al. (2017) further explored its applications in stereoselective synthesis using a systems biocatalysis approach, combining aldolases and transaminases for the synthesis of related compounds, showcasing the versatility of amino acids in synthetic biology (Hernández et al., 2017).
Aroma Compounds in Fermented Foods
Research into the degradation pathways of amino acids like l-isoleucine, which is structurally related to (S)-2-amino-2-methylbutanoic acid, reveals their importance in the formation of aroma compounds in fermented foods. Matheis, Granvogl, and Schieberle (2016) investigated the Ehrlich degradation pathway, noting the formation of 2-methylbutanal and 2-methylbutanol as key aroma compounds, which underscores the significance of amino acid derivatives in food science and flavor chemistry (Matheis, Granvogl, & Schieberle, 2016).
Biofuel Production
The metabolic engineering of microorganisms to produce biofuels has also benefited from the study of (S)-2-amino-2-methylbutanoic acid and its derivatives. Bastian et al. (2011) highlighted the engineered pathway in Escherichia coli for the production of isobutanol, a promising biofuel, demonstrating the potential of amino acid pathways in renewable energy solutions (Bastian et al., 2011).
Novel Amino Acid Identification
The discovery of new amino acids, such as the identification of 2,4-diamino-3-methylbutanoic acid in root nodule hydrolysates from Lotus tenuis by Shaw, Ellingham, and Nixon (1981), highlights the ongoing exploration of amino acid diversity and its implications for biochemistry and plant biology (Shaw, Ellingham, & Nixon, 1981).
Enzymatic and Catalytic Studies
The role of (S)-2-amino-2-methylbutanoic acid and its analogs in enzymatic and catalytic reactions has been extensively studied, with applications ranging from the synthesis of pharmaceuticals to the development of new materials. For example, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, analogues of the neurotransmitter 4-aminobutanoic acid (GABA), demonstrates the importance of these compounds in medicinal chemistry and neurobiology (Duke et al., 1993).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first-aid measures.
Future Directions
This involves discussing potential future research directions or applications of the compound.
For a specific compound like “(S)-2-amino-2-methylbutanoic acid”, you would need to consult scientific literature or databases for detailed information. Please note that not all compounds will have information available in all these categories. Some compounds may not have been fully studied yet, and for others, certain categories may not be applicable. For example, “mechanism of action” is typically relevant for drugs or biologically active compounds.
properties
IUPAC Name |
(2S)-2-amino-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUFAZSONQIV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016648 | |
Record name | L-Isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isovaline | |
CAS RN |
595-40-4 | |
Record name | Isovaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovaline L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOVALINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBV7H5W26H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.